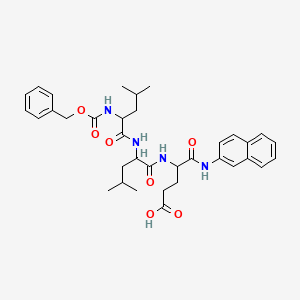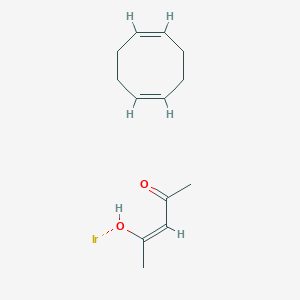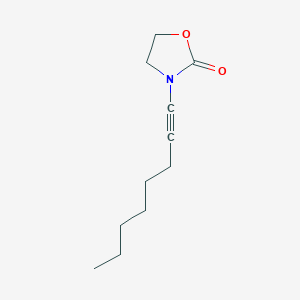
3-(Oct-1-yn-1-yl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oct-1-yn-1-yl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with an octynyl group. This compound is part of the oxazolidinone family, which is known for its significant biological activities, particularly in the development of antibacterial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oct-1-yn-1-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the octynyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazolidinone ring or the octynyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the molecule.
Applications De Recherche Scientifique
3-(Oct-1-yn-1-yl)oxazolidin-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Industry: The compound is used in the production of pharmaceuticals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(Oct-1-yn-1-yl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives like linezolid inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex for protein synthesis, thereby exerting antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Oct-1-yn-1-yl)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid .
Uniqueness
What sets this compound apart is its unique octynyl substitution, which can impart distinct chemical and biological properties compared to other oxazolidinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
3-oct-1-ynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-5-6-7-8-12-9-10-14-11(12)13/h2-6,9-10H2,1H3 |
Clé InChI |
BTHIUMSDMJKIBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CN1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


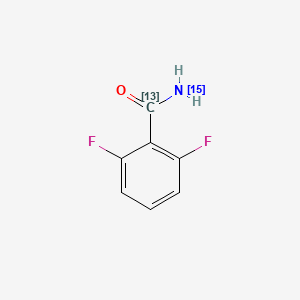
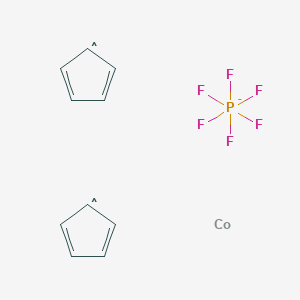


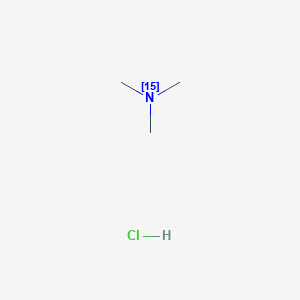
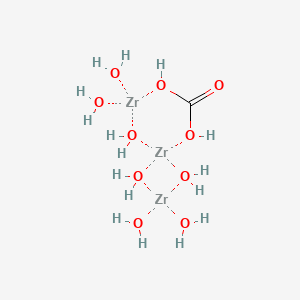
![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)

